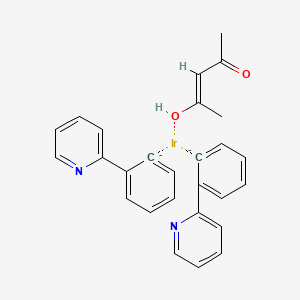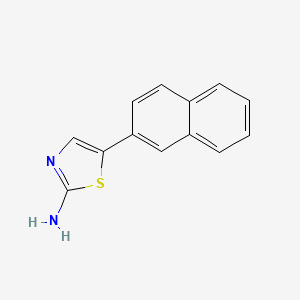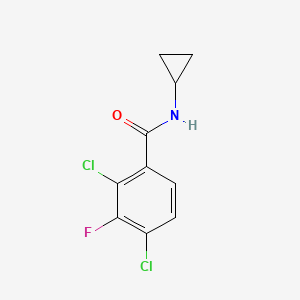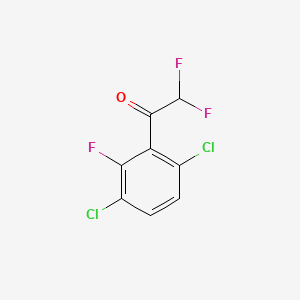
3-(Trifluoromethyl)benzaldehyde chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)benzaldehyde chloride is an organic compound with the molecular formula C8H5ClF3O. It is a derivative of benzaldehyde, where a trifluoromethyl group (-CF3) and a chloride group (-Cl) are attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzaldehyde chloride typically involves the chlorination of 3-(Trifluoromethyl)benzaldehyde. One common method includes the use of reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)benzaldehyde chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Trifluoromethyl)benzoic acid.
Reduction: Reduction reactions can convert it to 3-(Trifluoromethyl)benzyl alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR)
Major Products Formed
Oxidation: 3-(Trifluoromethyl)benzoic acid
Reduction: 3-(Trifluoromethyl)benzyl alcohol
Substitution: Various derivatives depending on the nucleophile used
科学研究应用
3-(Trifluoromethyl)benzaldehyde chloride is widely used in scientific research due to its versatile chemical properties:
作用机制
The mechanism of action of 3-(Trifluoromethyl)benzaldehyde chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The chloride group can participate in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
3-(Trifluoromethyl)benzaldehyde chloride is unique due to the presence of both trifluoromethyl and chloride groups, which impart distinct chemical reactivity and stability. This combination makes it a valuable intermediate in the synthesis of various complex molecules, offering advantages over similar compounds that lack either the trifluoromethyl or chloride group .
属性
分子式 |
C8H5ClF3O- |
|---|---|
分子量 |
209.57 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)benzaldehyde;chloride |
InChI |
InChI=1S/C8H5F3O.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;1H/p-1 |
InChI 键 |
DSIXBSBVEBXDCC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


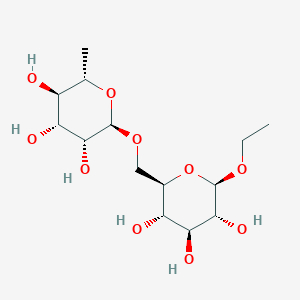
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
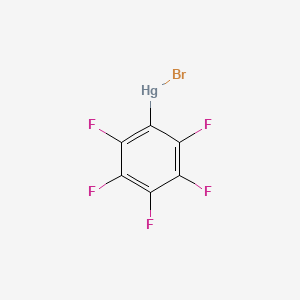
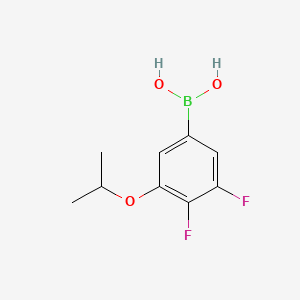

![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
